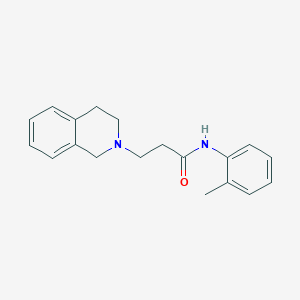

3-(3,4-Dihydroisoquinolin-2(1H)-yl)-N-o-tolylpropanamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

3-(3,4-Dihydroisoquinolin-2(1H)-yl)-N-o-tolylpropanamide, also known as Dihydro-β-erythroidine (DHβE), is a synthetic compound that has been extensively studied for its potential use in scientific research. DHβE is a selective antagonist of nicotinic acetylcholine receptors (nAChRs), which are involved in a wide range of physiological processes, including learning and memory, attention, and motor control.

Wirkmechanismus

DHβE acts as a competitive antagonist of nAChRs, which are ligand-gated ion channels that are widely expressed throughout the nervous system. By binding to the receptor site, DHβE prevents the binding of acetylcholine, the endogenous ligand, and inhibits the flow of ions across the membrane. This results in a decrease in the excitability of the neuron, which can have a wide range of effects on physiological processes.

Biochemical and Physiological Effects

DHβE has been shown to have a wide range of biochemical and physiological effects, depending on the specific nAChR subtype that it targets. In general, DHβE has been shown to decrease the release of dopamine, a neurotransmitter that is involved in reward and motivation, as well as to decrease the release of glutamate, a neurotransmitter that is involved in learning and memory. DHβE has also been shown to decrease the activity of certain brain regions, such as the prefrontal cortex, that are involved in higher cognitive functions.

Vorteile Und Einschränkungen Für Laborexperimente

One of the main advantages of DHβE for lab experiments is its selectivity for specific nAChR subtypes. This allows researchers to study the specific effects of nAChRs on physiological processes, without the confounding effects of other neurotransmitter systems. However, DHβE also has some limitations, including its relatively low potency and its potential for off-target effects. These limitations can be overcome through careful experimental design and the use of appropriate controls.

Zukünftige Richtungen

There are many potential future directions for the study of DHβE and its effects on physiological processes. One area of interest is the role of nAChRs in addiction and substance abuse, as DHβE has been shown to decrease the rewarding effects of drugs of abuse. Another area of interest is the role of nAChRs in neurodegenerative diseases, such as Alzheimer's and Parkinson's disease, as DHβE has been shown to have neuroprotective effects in animal models. Finally, the development of more potent and selective nAChR antagonists, based on the structure of DHβE, could lead to new therapeutic options for a wide range of neurological disorders.

Synthesemethoden

DHβE is synthesized through a multi-step process that involves the condensation of 3,4-dihydroisoquinoline and o-tolylpropanal, followed by the reduction of the resulting imine with sodium borohydride. The final product is obtained through a series of purification steps, including column chromatography and recrystallization. The synthesis of DHβE has been optimized over the years to increase the yield and purity of the final product, making it a viable option for scientific research.

Wissenschaftliche Forschungsanwendungen

DHβE has been extensively studied for its potential use in scientific research, particularly in the field of neuroscience. Its selective antagonism of nAChRs has been shown to have a wide range of applications, including the study of learning and memory, addiction, and neurodegenerative diseases. DHβE has also been used to study the role of nAChRs in pain modulation, as well as in the regulation of cardiovascular and respiratory functions.

Eigenschaften

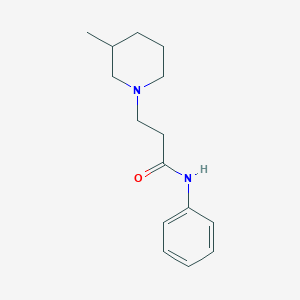

Produktname |

3-(3,4-Dihydroisoquinolin-2(1H)-yl)-N-o-tolylpropanamide |

|---|---|

Molekularformel |

C19H22N2O |

Molekulargewicht |

294.4 g/mol |

IUPAC-Name |

3-(3,4-dihydro-1H-isoquinolin-2-yl)-N-(2-methylphenyl)propanamide |

InChI |

InChI=1S/C19H22N2O/c1-15-6-2-5-9-18(15)20-19(22)11-13-21-12-10-16-7-3-4-8-17(16)14-21/h2-9H,10-14H2,1H3,(H,20,22) |

InChI-Schlüssel |

CNBFEFLOBYVRIK-UHFFFAOYSA-N |

SMILES |

CC1=CC=CC=C1NC(=O)CCN2CCC3=CC=CC=C3C2 |

Kanonische SMILES |

CC1=CC=CC=C1NC(=O)CCN2CCC3=CC=CC=C3C2 |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-[benzyl(methyl)amino]-N-(2,5-dimethoxyphenyl)propanamide](/img/structure/B248212.png)

![3-[4-(2-fluorophenyl)-1-piperazinyl]-N-phenylpropanamide](/img/structure/B248217.png)

![3-[4-(2-methoxyphenyl)piperazin-1-yl]-N-phenylpropanamide](/img/structure/B248222.png)

![Ethyl 1-[3-oxo-3-(phenylamino)propyl]piperidine-3-carboxylate](/img/structure/B248223.png)

![3-[4-(2-hydroxyethyl)piperazin-1-yl]-N-phenylpropanamide](/img/structure/B248227.png)

![3-[benzyl(methyl)amino]-N-phenylpropanamide](/img/structure/B248231.png)